molecular formula C17H12FN5S B2895902 6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-21-5

6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2895902
CAS No.: 868969-21-5
M. Wt: 337.38
InChI Key: YFWOVWIOLHFKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-((2-fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (hereafter referred to as Compound X) is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A pyridin-3-yl moiety at position 3, which may enhance solubility and modulate electronic interactions with biological targets.

This scaffold is structurally analogous to pharmacologically active triazolopyridazine derivatives, such as PDE4 inhibitors (e.g., compound 18 in ) and GABAA receptor agonists (e.g., TPA023 in ).

Properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWOVWIOLHFKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a cyclization reaction involving appropriate dicarbonyl compounds.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TPA023

  • Structure : 7-(tert-butyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
  • Key Features :
    • Ether-linked triazolylmethoxy group at position 5.
    • 2-Fluorophenyl group at position 3.
  • Activity : Selective agonist for α2/3-containing GABAA receptors, demonstrating anxiolytic effects without sedation in preclinical models .
  • Comparison with Compound X :
    • Structural Differences : Compound X replaces TPA023’s ether with a thioether and substitutes the 2-fluorophenyl with pyridin-3-yl. These changes may reduce GABAA affinity but enhance interactions with kinase or PDE targets.
    • Functional Implications : The pyridine ring in Compound X could improve solubility, while the thioether may increase metabolic stability compared to TPA023’s ether .

Compound 18 ()

  • Structure : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
  • Key Features :
    • Bulky, oxygen-rich substituents at positions 3 and 6.
  • Activity : Potent PDE4 inhibitor (IC50 < 10 nM) with >1000-fold selectivity over other PDE isoforms. Demonstrated efficacy in cellular assays of PDE4 activity .
  • Comparison with Compound X: Structural Differences: Compound X lacks the dimethoxyphenyl and tetrahydrofuran-linked substituents but introduces a pyridin-3-yl group.

Tyk2 Kinase Inhibitor ()

  • Structure : 6-((2,5-dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine.
  • Key Features :
    • Thio-linked 2,5-dimethoxyphenyl at position 6.
    • Pyrazole at position 3.
  • Activity : Binds to Tyk2 kinase (PDB ID: 4P4J) with a Ki of 2.3 nM, validated via X-ray crystallography .
  • Comparison with Compound X :
    • Structural Differences : Compound X replaces the pyrazole with pyridin-3-yl and substitutes the 2,5-dimethoxyphenyl with 2-fluorobenzyl.
    • Functional Implications : The 2-fluorobenzyl group may enhance hydrophobic interactions in kinase ATP pockets, while the pyridine could mimic adenine’s nitrogen atoms .

Antimicrobial Triazolopyridazines ()

  • Structure : 3- and 6-substituted phenyl derivatives.
  • Activity : Moderate antifungal (MIC = 16–64 µg/mL) and antibacterial (MIC = 8–32 µg/mL) activities.
  • Comparison with Compound X :
    • Structural Differences : Compound X’s fluorinated benzylthio and pyridyl groups introduce electronegative and π-stacking capabilities absent in phenyl-substituted analogues.
    • Functional Implications : These features may improve target engagement with microbial enzymes or membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.